molecular formula C5H11NOS B13327072 Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide

Katalognummer: B13327072
Molekulargewicht: 133.21 g/mol
InChI-Schlüssel: DCEXBHHMCWGDTA-NTFOPCPOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide is a chiral sulfur-containing heterocyclic compound It is characterized by its unique structure, which includes an aminotetrahydrothiopyran ring with an oxide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an amine in the presence of an oxidizing agent to form the thiopyran ring with an oxide group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxide group back to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiopyran derivatives without the oxide group.

    Substitution: Various substituted thiopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the oxide group and the chiral center can influence the binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Rel-(1R,3S)-3-aminotetrahydro-2H-thiopyran 1-oxide can be compared with other sulfur-containing heterocycles such as:

    Thiopyran: Lacks the oxide group and may have different reactivity.

    Thiazine: Contains a nitrogen atom in the ring, leading to different chemical properties.

    Sulfoxides and Sulfones: Higher oxidation states of sulfur, with distinct chemical behavior.

Eigenschaften

Molekularformel

C5H11NOS

Molekulargewicht

133.21 g/mol

IUPAC-Name

(3S)-1-oxothian-3-amine

InChI

InChI=1S/C5H11NOS/c6-5-2-1-3-8(7)4-5/h5H,1-4,6H2/t5-,8?/m0/s1

InChI-Schlüssel

DCEXBHHMCWGDTA-NTFOPCPOSA-N

Isomerische SMILES

C1C[C@@H](CS(=O)C1)N

Kanonische SMILES

C1CC(CS(=O)C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.